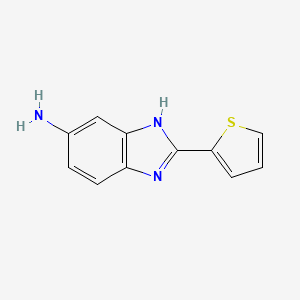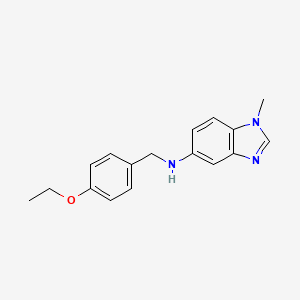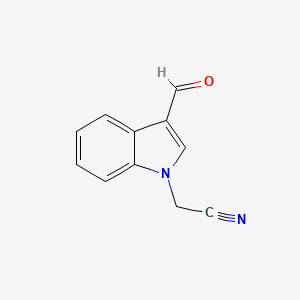
(3-formyl-1H-indol-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3-formyl-1H-indol-1-yl)acetonitrile" is a derivative of indole, which is a fundamental scaffold in many natural products and pharmaceuticals. The indole ring system is known for its presence in compounds with diverse biological activities. The acetonitrile group attached to the indole ring can be a precursor to various chemical modifications, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of indole derivatives such as 2-(1H-indol-2-yl)acetonitriles has been achieved through a [4+1]-spirocyclization of nitroalkenes to indoles, as described in one study . This method, however, faced challenges due to the formation of inert byproducts like 3-(2-nitroethyl)-1H-indole. The researchers provided a solution to transform these byproducts into the desired acetonitrile molecules effectively . Another approach for synthesizing indole derivatives involved a ten-step process starting from ethynyl-β-C-glycoside and 2-iodo-3-nitrophenyl acetate, utilizing a Sonogashira coupling and a CuI-mediated indole formation . Additionally, a highly efficient synthesis method for (3-indolyl)acetonitriles was developed through the reduction of (3-indolyl)hydroxamic acids with phosphorus trichloride .
Molecular Structure Analysis
The molecular structure of "(3-formyl-1H-indol-1-yl)acetonitrile" would consist of an indole core with a formyl group at the third position and an acetonitrile group at the first position. The presence of these functional groups allows for further chemical transformations and the potential for interaction with biological targets.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions. For instance, the three-component reaction involving cyclohexyl isocyanide, barbituric acid, and different aldehydes in a water:acetonitrile solvent system can produce corresponding formamides in excellent yields . The copper-catalyzed oxidation of indole by dioxygen in anhydrous acetonitrile leads to the formation of highly reactive 3-oxo 3H-indole, which can be further reacted with dialkylamines to produce 2-dialkylamino 3-oxo 3H-indoles .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(3-formyl-1H-indol-1-yl)acetonitrile" are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of indole derivatives. These might include moderate solubility in organic solvents like acetonitrile, potential for hydrogen bonding due to the formyl group, and reactivity associated with the nitrile group. The compound's properties would be influenced by the electron-withdrawing effects of the formyl and acetonitrile groups, which could affect its acidity, basicity, and overall reactivity.
Aplicaciones Científicas De Investigación
Chemical Interactions and DNA Adducts Formation
(3-formyl-1H-indol-1-yl)acetonitrile, upon nitrosation, forms 1-nitrosoindole-3-acetonitrile, which has been shown to modify DNA through the formation of DNA adducts in both in vivo and in vitro studies. This modification plays a crucial role in the tumor-initiating activity of this compound, especially in the stomach, demonstrating its potential implications in mutagenesis and carcinogenesis (Yamashita et al., 1988).
Anti-Inflammatory Applications
A series of compounds related to (3-formyl-1H-indol-1-yl)acetonitrile were synthesized and evaluated for anti-inflammatory activity. Among these, a compound named 3-(2'-methyl indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indole showed promising results, indicating the potential of (3-formyl-1H-indol-1-yl)acetonitrile derivatives in the development of new anti-inflammatory agents (Singh et al., 2008).
Role in Chemical Carcinogenesis
Indole compounds like (3-formyl-1H-indol-1-yl)acetonitrile have been studied for their role in chemical carcinogenesis. Research has indicated that dietary constituents like (3-formyl-1H-indol-1-yl)acetonitrile can alter the activity of enzymes involved in detoxifying chemical carcinogens, which could be significant in understanding the balance of factors determining the neoplastic response to cancer-producing agents in the environment (Sparnins et al., 1982).
Antisecretory and Cytoprotective Activities
Studies have also explored compounds structurally similar to (3-formyl-1H-indol-1-yl)acetonitrile, like SCH 28080, for their antisecretory and cytoprotective activities. Such compounds have shown efficacy in inhibiting acid secretion and protecting against gastric lesions, highlighting their therapeutic potential in gastrointestinal disorders (Long et al., 1983).
Photodynamic Therapy for Cancer
In the context of cancer therapy, indole-3-acetic acid, a compound related to (3-formyl-1H-indol-1-yl)acetonitrile, has been studied in combination with intense pulsed light. This combination has shown promising results in inducing tumor regression and apoptosis in liver cancer cell-implanted nude mice, paving the way for innovative cancer treatment strategies (Park et al., 2009).
Safety And Hazards
The safety information for “(3-formyl-1H-indol-1-yl)acetonitrile” indicates that it should be stored at 0-8°C . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) . The hazard statements for a related compound, 2-(3-formyl-1H-indol-1-yl)acetonitrile, include H302, H312, H315, H319, H332, H335 .
Propiedades
IUPAC Name |
2-(3-formylindol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQLVIHXWZSEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354318 |
Source


|
| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-formyl-1H-indol-1-yl)acetonitrile | |
CAS RN |
328973-78-0 |
Source


|
| Record name | (3-formyl-1H-indol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

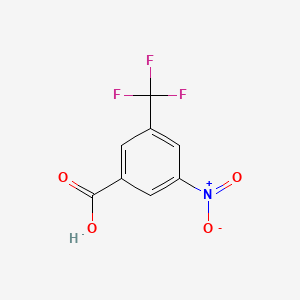
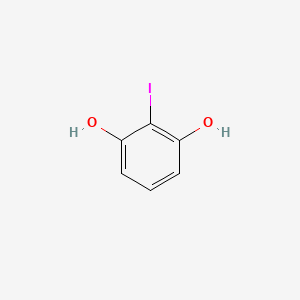
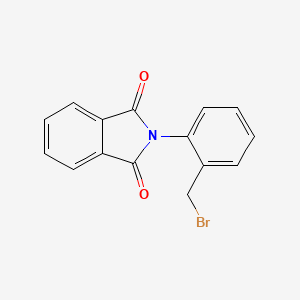
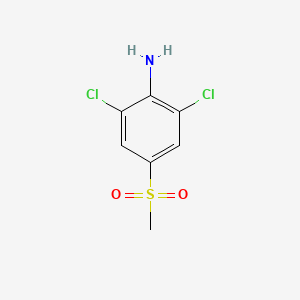
![7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B1297936.png)
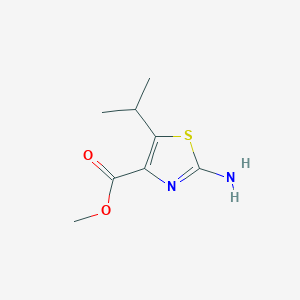
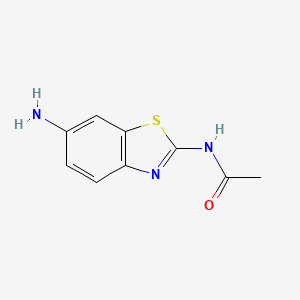
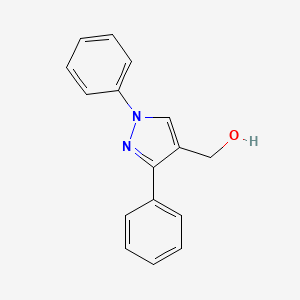
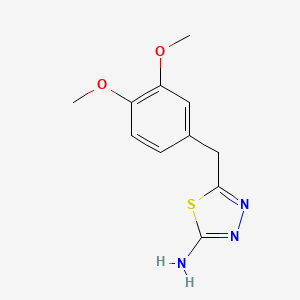
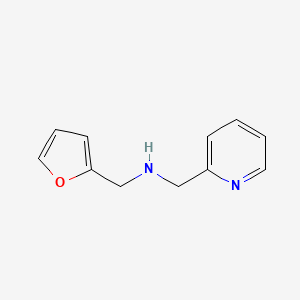
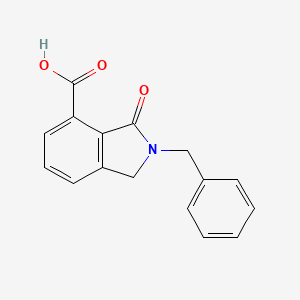
![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)
